(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine
Description
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Properties
IUPAC Name |
(1-cyclohexylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTJMCAYJGYVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1-Cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H18N2
- Molecular Weight : 218.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, thereby exhibiting antimicrobial properties.
- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cancer cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. For instance, derivatives have shown significant activity against various pathogens such as Staphylococcus aureus and Candida albicans.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1 | S. aureus | < 1 µg/mL | |
| 2 | C. albicans | 3.9 µg/mL |
Anticancer Activity
The compound's potential in cancer therapy has also been explored. Research indicates that benzimidazole derivatives can inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| B | HeLa (Cervical Cancer) | 10.4 | Cell cycle arrest at G2/M phase |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives and tested their efficacy against resistant strains of bacteria. The results indicated that certain derivatives, including those structurally related to this compound, exhibited potent antibacterial activity with low MIC values against MRSA strains.
Case Study 2: Cancer Cell Line Studies
Another study evaluated the cytotoxic effects of benzimidazole derivatives on different cancer cell lines. The findings demonstrated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
